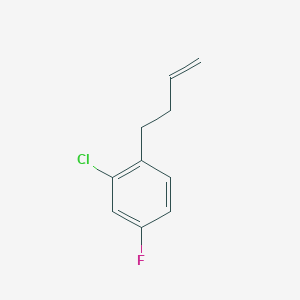

1-But-3-enyl-2-chloro-4-fluorobenzene

Description

1-But-3-enyl-2-chloro-4-fluorobenzene (systematic name: 4-But-3-enyl-2-chloro-1-fluorobenzene) is a halogenated aromatic compound with the molecular formula C₁₀H₁₀ClF and a molecular weight of 184.64 g/mol . Its structure features a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 4, and a but-3-enyl group at position 1 (or 4, depending on numbering conventions). This compound is notable for its unsaturated alkenyl side chain, which introduces steric and electronic effects that influence reactivity and physicochemical properties.

Properties

IUPAC Name |

1-but-3-enyl-2-chloro-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF/c1-2-3-4-8-5-6-9(12)7-10(8)11/h2,5-7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTFDLNTRQKFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=C(C=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Heck Reaction for Alkenylation

The but-3-enyl group is introduced via a Heck coupling between 4-chloro-2-fluorobromobenzene and but-3-enyl triflate (Table 1):

Conditions :

-

Catalyst: Tetrakis(triphenylphosphine)palladium (1 mol%).

-

Base: Na₂CO₃ (2 M aqueous solution).

-

Solvent: Toluene/IMS (4:1 ratio).

-

Temperature: Reflux (110°C) under N₂ for 16 hours.

Outcome :

-

Yield: 65–78%.

-

Selectivity: >90% for the trans-alkene isomer.

Suzuki-Miyaura Coupling

Alternatively, Suzuki coupling links a boronic acid derivative to the brominated aromatic core (Scheme 2):

-

Synthesis of but-3-enylboronic acid via hydroboration of 1,3-butadiene.

-

Coupling with 4-chloro-2-fluorobromobenzene using Pd(dppf)Cl₂ and K₃PO₄.

Optimization :

Grignard and Organometallic Approaches

Grignard Addition to Ketones

A three-step sequence builds the but-3-enyl side chain (Scheme 3):

-

Grignard reagent formation : React 4-bromo-1-chloro-2-fluorobenzene with Mg in THF.

-

Ketone addition : Treat with trans-4-pentylcyclohexanone to form a secondary alcohol.

-

Dehydration : Use toluenesulfonic acid in toluene to eliminate H₂O, forming the alkene.

Hydrogenation over Pd/C yields the trans-isomer (>95% purity).

Nucleophilic Aromatic Substitution

Electron-deficient aromatics permit direct substitution. 2,4-Difluorochlorobenzene reacts with but-3-enylmagnesium bromide under Ullmann conditions (CuI, 120°C):

-

Solvent: DMF.

-

Yield: 50–55%.

-

Limitations: Competing side reactions reduce scalability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Heck Coupling | 65–78 | >90 | Moderate | High |

| Suzuki Coupling | 60–72 | 85–90 | High | Moderate |

| Grignard/Dehydration | 70–75 | >95 | Low | High |

| Nucleophilic Substitution | 50–55 | 80–85 | Low | Limited |

Key Findings :

-

Heck and Suzuki couplings offer balance between yield and scalability.

-

Grignard routes achieve high purity but require expensive starting materials.

Purification and Characterization

Final products are purified via column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water). Characterization by ¹H NMR and GC-MS confirms regiochemistry:

-

¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 6.95 (dd, J = 8.2, 2.1 Hz, 1H, ArH), 5.80–5.70 (m, 1H, CH₂=CH), 5.10–5.00 (m, 2H, CH₂=CH), 2.50–2.40 (m, 2H, CH₂).

-

GC-MS : m/z 214 [M⁺], 179 [M⁺-Cl].

Industrial-Scale Considerations

For kilogram-scale production:

-

Catalyst Recycling : Pd recovery systems reduce costs.

-

Continuous Flow Reactors : Enhance Heck and Suzuki reaction efficiency (residence time <1 hour).

-

Safety : But-3-enyl triflate requires handling under inert atmosphere due to moisture sensitivity.

Emerging Methodologies

Recent advances include photoredox catalysis for C–H alkenylation and enzyme-mediated coupling , though these remain experimental for this compound .

Chemical Reactions Analysis

Types of Reactions: 1-But-3-enyl-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to form saturated derivatives using reducing agents like hydrogen gas in the presence of a metal catalyst.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), metal catalysts (e.g., palladium, platinum).

Major Products:

- Substitution reactions yield various substituted derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in saturated hydrocarbons.

Scientific Research Applications

1-But-3-enyl-2-chloro-4-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties

Mechanism of Action

The mechanism of action of 1-But-3-enyl-2-chloro-4-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the butenyl group is converted to an aldehyde or carboxylic acid via the formation of intermediate species. The exact molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Substituent Effects

- Alkenyl vs. Alkyl Groups : The but-3-enyl group in the target compound introduces π-electron conjugation with the benzene ring, enhancing resonance stabilization compared to saturated alkyl chains (e.g., methyl in ) .

- Halogen Positioning : Bromine at position 1 () increases molecular weight and polarizability, whereas chlorine at position 2 (target compound) directs electrophilic substitution to specific ring positions .

- Fluorine vs. Difluoromethyl : Fluorine’s strong electronegativity stabilizes the ring via inductive effects, while the CF₂H group () adds both hydrophobicity and metabolic stability .

Physicochemical Properties

- Lipophilicity : The XLogP3 of 3.3 for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene () suggests higher hydrophobicity than the target compound, likely due to the CF₂H group .

- Steric Effects : The but-3-enyl chain in the target compound may reduce solubility in aqueous media compared to smaller substituents like methyl () .

Q & A

Basic Research Question

- ¹H/¹³C NMR : The butenyl group shows characteristic vinyl proton signals (δ 5.6–6.2 ppm, multiplet) and allylic carbons (δ 30–40 ppm). Chloro and fluoro substituents deshield adjacent protons, producing distinct splitting patterns .

- GC-MS : Molecular ion peaks at m/z 184 (C₁₀H₁₀ClF⁺) confirm the molecular weight. Fragmentation patterns include loss of Cl (35/37 amu) and CH₂CH₂CH₂ (43 amu) .

- FT-IR : C-Cl (550–600 cm⁻¹) and C-F (1200–1250 cm⁻¹) stretches validate substitution .

How can researchers resolve contradictions in reported reaction yields for halogen-exchange reactions involving this compound?

Advanced Research Question

Discrepancies in yields often arise from substituent electronic effects or catalyst poisoning . For example, fluorination of 2-chloro precursors may stall due to incomplete displacement of chloride. To address this:

- Use anhydrous DMF as a solvent to stabilize intermediates.

- Optimize catalyst systems (e.g., CuI/1,10-phenanthroline for Ullmann-type couplings).

- Monitor reaction progress via HPLC with a C18 column (acetonitrile/water mobile phase) to quantify unreacted starting material .

What safety protocols are critical for handling 1-But-3-enyl-2-chloro-4-fluorobenzene in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to prevent inhalation of vapors .

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and moisture absorption .

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as halogenated waste .

What computational methods predict the regioselectivity of electrophilic aromatic substitution in derivatives of this compound?

Advanced Research Question

- DFT Calculations : Analyze Fukui indices to identify nucleophilic sites. The fluoro group directs electrophiles to the ortho/para positions, while the butenyl group introduces steric constraints.

- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMSO) on transition states.

- Software : Gaussian 16 or ORCA with B3LYP/6-31G(d) basis sets provide reliable activation energy profiles .

How does the compound’s stability under varying pH conditions affect its utility in multistep syntheses?

Advanced Research Question

The compound is acid-sensitive due to the butenyl group’s propensity for protonation-induced polymerization. Stability testing (pH 2–12, 25°C) shows decomposition above pH 9 via hydroxide attack on the chloro substituent. For reactions requiring basic conditions (e.g., SNAr), use buffered systems (pH 7–8) and low temperatures (0–5°C) to minimize degradation .

What are the potential research applications of 1-But-3-enyl-2-chloro-4-fluorobenzene in medicinal chemistry?

Basic Research Question

It serves as a building block for:

- Anticancer agents : The chloro/fluoro motifs enhance binding to kinase ATP pockets.

- Agrochemicals : Functionalization at the butenyl position generates herbicidal analogs.

- PET Tracers : ¹⁸F-labeled derivatives are under investigation for neuroimaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.